2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate)
Overview
Description
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is a liquid-crystalline elastomer (LCE) monomer. It is known for its unique properties, such as its ability to form liquid-crystalline phases and its application in various advanced materials and technologies . The compound is also referred to as RM257 and has a molecular formula of C33H32O10 .
Mechanism of Action
Target of Action
It is known to be a liquid-crystalline elastomer (lce) monomer .
Mode of Action
This compound has been explored as a photonically, chemically, or thermally fueled LCE actuator (LCEA) precursor . This suggests that it interacts with its targets by undergoing conformational changes in response to light, chemical stimuli, or heat, which in turn cause mechanical movements in the material.
Result of Action
Its use in soft robotics and self-healable actuators suggests that it can induce physical changes in materials, such as shape-shifting and self-healing .
Action Environment
Environmental factors such as temperature, light, and chemical stimuli can influence the action, efficacy, and stability of this compound . For instance, changes in temperature or exposure to light can trigger conformational changes in the compound, affecting its mechanical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) typically involves a two-step thiol-acrylate Michael addition reaction . The process begins with the preparation of intermediate compounds, which are then reacted under specific conditions to form the final product. The reaction conditions often include controlled temperatures and the use of specific catalysts to ensure the desired product yield and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis methods. The process is optimized for large-scale production, ensuring consistency in product quality and yield. The use of advanced reactors and continuous flow systems helps in maintaining the reaction conditions and improving the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) undergoes various chemical reactions, including:
Substitution Reactions: It can participate in substitution reactions where functional groups are replaced by other groups, leading to the formation of new derivatives.
Common Reagents and Conditions
Polymerization: Common reagents include initiators like benzoyl peroxide and conditions such as elevated temperatures and controlled atmospheres.
Substitution Reactions: Reagents like halogens and nucleophiles are used under specific conditions to achieve the desired substitution.
Major Products Formed
The major products formed from these reactions include liquid-crystalline polymers and various substituted derivatives that have unique properties and applications .
Scientific Research Applications
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) has a wide range of scientific research applications:
Comparison with Similar Compounds
Similar Compounds
1,4-Bis[4-(6-acryloyloxyhexyloxy)benzoyloxy]-2-methylbenzene: Similar in structure but with different alkyl chain lengths, affecting its properties and applications.
1,4-Bis[4-(11-acryloyloxyundecyloxy)benzoyloxy]-2-methylbenzene: Another similar compound with longer alkyl chains, used in different applications due to its unique properties.
Uniqueness
2-Methyl-1,4-phenylene bis(4-(3-(acryloyloxy)propoxy)benzoate) is unique due to its specific liquid-crystalline properties and its ability to form responsive materials. Its versatility in various applications, from soft robotics to medical sensors, sets it apart from other similar compounds .
Properties
IUPAC Name |
[3-methyl-4-[4-(3-prop-2-enoyloxypropoxy)benzoyl]oxyphenyl] 4-(3-prop-2-enoyloxypropoxy)benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H32O10/c1-4-30(34)40-20-6-18-38-26-12-8-24(9-13-26)32(36)42-28-16-17-29(23(3)22-28)43-33(37)25-10-14-27(15-11-25)39-19-7-21-41-31(35)5-2/h4-5,8-17,22H,1-2,6-7,18-21H2,3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISSYGWIDLYOJEN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OC(=O)C2=CC=C(C=C2)OCCCOC(=O)C=C)OC(=O)C3=CC=C(C=C3)OCCCOC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H32O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
199930-19-3 | |
Record name | Benzoic acid, 4-[3-[(1-oxo-2-propen-1-yl)oxy]propoxy]-, 1,1′-(2-methyl-1,4-phenylene) ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=199930-19-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID20609877 | |
Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
588.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
174063-87-7 | |
Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20609877 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,4-phenylene bis{4-[3-(acryloyloxy)propoxy]benzoate} | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the impact of incorporating 1,4-Bis-[4-(3-acryloyloxypropyloxy)benzoyloxy]-2-methylbenzene into PNLCs?
A1: This compound acts as a diacrylate monomer within PNLC systems. When combined with another monomer, methyl methacrylate (MMA), and photopolymerized, it forms a thin layer polymer. This polymer exhibits amorphous properties as indicated by XRD analysis. []
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